molecular formula C7H11NOS B8729864 5-Thiazolemethanol,4-(1-methylethyl)-(9CI)

5-Thiazolemethanol,4-(1-methylethyl)-(9CI)

Cat. No. B8729864
M. Wt: 157.24 g/mol
InChI Key: FDKIIQDTRBIUCI-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

A mixture of 4.65 g (30 mmol) of crude 5-(hydroxymethyl)-4-isopropyl-thiazole in 200 mL of chloroform (CHCl3) was treated with 45 g of MnO2 and stirred at room temperature for 2.5 hours. The suspension was filtered, and the filtrate was concentrated. The residue was chromatographed on silica gel, eluting with 3:1 hexane:EtOAc, to give the title compound.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][C:4]=1[CH:8]([CH3:10])[CH3:9]>C(Cl)(Cl)Cl.O=[Mn]=O>[CH:8]([C:4]1[N:5]=[CH:6][S:7][C:3]=1[CH:2]=[O:1])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
OCC1=C(N=CS1)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
45 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 3:1 hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)C=1N=CSC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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